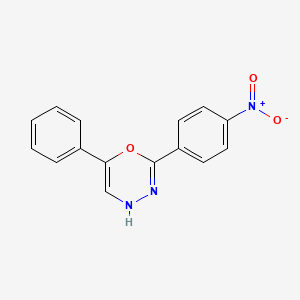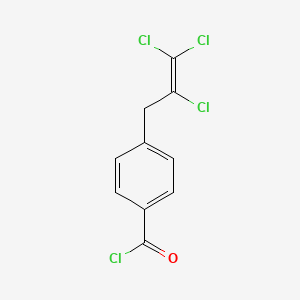
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the piperidine ring, along with three methyl groups and a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 2,2,6-trimethylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with similar structural features.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative with similar properties.
Uniqueness
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride is unique due to its specific structural features, including the presence of a 4-chlorophenyl group and three methyl groups on the piperidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88091-34-3 |
|---|---|
Formule moléculaire |
C14H19Cl2NO |
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-1,2,2-trimethylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H18ClNO.ClH/c1-14(2)9-12(17)8-13(16(14)3)10-4-6-11(15)7-5-10;/h4-7,13H,8-9H2,1-3H3;1H |
Clé InChI |
ZMKGBYLPIPWZDN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(N1C)C2=CC=C(C=C2)Cl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)




![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)


![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
